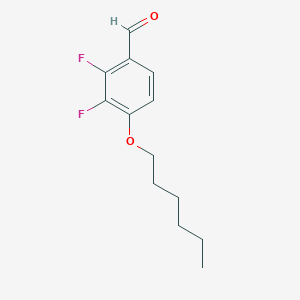

2,3-Difluoro-4-(hexyloxy)benzaldehyde

Description

2,3-Difluoro-4-(hexyloxy)benzaldehyde is a fluorinated aromatic aldehyde featuring a hexyloxy chain at the 4-position and fluorine atoms at the 2- and 3-positions of the benzaldehyde core. This compound is structurally tailored to balance lipophilicity (via the hexyloxy group) and electronic modulation (via fluorine substituents), making it valuable in pharmaceutical and materials chemistry. Its hexyloxy chain enhances solubility in organic solvents compared to shorter alkoxy or polar substituents, as seen in related compounds like 4-(difluoromethoxy)-3-methoxybenzaldehyde (solubility: 25 mg/mL in DMSO) .

Properties

IUPAC Name |

2,3-difluoro-4-hexoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYBGKXHCYQMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Benzaldehyde Derivatives

Fluorination typically precedes alkoxy group introduction to avoid interference with subsequent reactions. For example, 2,3-difluoro-4-hydroxybenzaldehyde serves as an ideal precursor, enabling direct alkylation with 1-bromohexane. However, its synthesis is not explicitly detailed in the provided sources. Analogous protocols, such as the preparation of 3,4-bis(hexyloxy)benzaldehyde via alkylation of 3,4-dihydroxybenzaldehyde, suggest that fluorine atoms could be introduced via electrophilic substitution or directed ortho-metalation before hydroxyl group alkylation.

Halogenated Intermediates

Brominated intermediates, as seen in the synthesis of 4-bromo-2,5-bis(hexyloxy)benzaldehyde, highlight the utility of halogenated precursors for further functionalization. A bromine atom at the 4-position could facilitate nucleophilic aromatic substitution (SNAr) with hexanol, though this route is less common due to the strong electron-withdrawing effects of fluorine.

Williamson Ether Synthesis: Primary Alkylation Route

The hexyloxy group is most efficiently introduced via Williamson ether synthesis, a method extensively documented in the synthesis of alkoxybenzaldehydes.

Reaction Conditions

For 2,3-difluoro-4-(hexyloxy)benzaldehyde, the reaction would proceed as:

Optimization Parameters

-

Solvent Choice : DMF enhances solubility of ionic intermediates, while toluene or THF may reduce side reactions.

-

Stoichiometry : A 2:1 molar ratio of 1-bromohexane to phenolic substrate ensures complete conversion.

-

Workup : Extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate).

Fluorination Strategies

Introducing fluorine atoms at the 2- and 3-positions presents challenges due to the deactivating nature of the aldehyde group. Two approaches are viable:

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could fluorinate electron-rich positions ortho and para to the hydroxyl group in 4-hydroxybenzaldehyde. However, competing reactions with the aldehyde necessitate protecting group strategies.

Directed Ortho-Metalation

A directed metalation approach using a temporary directing group (e.g., trimethylsilyl) could enable regioselective fluorination. For instance, silyl protection of the aldehyde followed by lithiation and reaction with a fluorinating agent (e.g., NFSI) might yield the desired difluoro intermediate.

Alternative Pathways: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, as demonstrated in Sonogashira and Suzuki reactions, offers modularity for constructing complex benzaldehyde derivatives.

Suzuki-Miyaura Coupling

A boronic ester at the 4-position could couple with a fluorinated aryl halide. For example:

Challenges in Coupling

-

Competing Reactivity : The aldehyde group may coordinate to palladium, necessitating protective measures (e.g., acetal formation).

-

Side Reactions : Homocoupling of boronic acids or halide displacement by the alkoxy group could reduce yields.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

The Williamson ether method is preferred for large-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. However, sourcing 2,3-difluoro-4-hydroxybenzaldehyde remains a bottleneck, necessitating cost-effective fluorination protocols. Recent advances in catalytic fluorination using nickel or photoredox catalysts could address this challenge.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2,3-Difluoro-4-(hexyloxy)benzoic acid.

Reduction: 2,3-Difluoro-4-(hexyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(hexyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(hexyloxy)benzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms and the hexyloxy group can influence the compound’s lipophilicity and reactivity, affecting its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzaldehyde Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2,3-Difluoro-4-(hexyloxy)benzaldehyde | 2-F, 3-F, 4-(C₆H₁₃O) | C₁₃H₁₆F₂O₂ | ~254.27* | Aldehyde, fluoro, alkoxy |

| 2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde | 2-F, 3-F, 4-(morpholinoethoxy) | C₁₅H₁₈F₂N₂O₃ | 336.32 | Aldehyde, fluoro, amine-ether |

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | 2-F, 6-F, 4-(C₆H₅CH₂O) | C₁₄H₁₀F₂O₂ | 260.23 | Aldehyde, fluoro, benzyloxy |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3-OCH₃, 4-OCHF₂ | C₈H₆F₂O₃ | 188.13 | Aldehyde, difluoromethoxy |

| 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde | 2-F, 3-F, 4-CF₃ | C₈H₃F₅O | 210.10 | Aldehyde, fluoro, CF₃ |

*Estimated based on analogous compounds.

Key Observations:

- Substituent Effects: The hexyloxy group in the target compound provides greater lipophilicity (log P ~3.5) compared to morpholinoethoxy (log P ~1.8) or benzyloxy (log P ~2.7*) groups, impacting membrane permeability and solubility .

- Electronic Modulation: Fluorine atoms at the 2- and 3-positions create an electron-deficient aromatic ring, enhancing the electrophilicity of the aldehyde group. This effect is less pronounced in 4-(difluoromethoxy)-3-methoxybenzaldehyde, where the methoxy group donates electrons .

Table 3: Property Comparison

Key Observations:

- Fluorine positioning (2,3 vs. 2,6) alters molecular symmetry and dipole moments, affecting crystallinity and melting points.

Biological Activity

Chemical Structure and Properties

2,3-Difluoro-4-(hexyloxy)benzaldehyde can be represented by the chemical formula . The presence of the hexyloxy group enhances its lipophilicity, potentially influencing its biological interactions. The difluoromethyl group may also contribute to its pharmacological properties by modifying electron density on the aromatic ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, benzaldehyde derivatives have been noted for their effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| Benzaldehyde Derivative | Antifungal | Candida albicans |

Anti-Cancer Activity

The anti-cancer potential of benzaldehyde derivatives is well documented. Research has shown that certain substituted benzaldehydes can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving various benzaldehyde derivatives, including those with fluorine substitutions, it was found that these compounds could significantly inhibit the growth of breast cancer cells (MCF-7). The study reported a dose-dependent response with IC50 values indicating potent activity at micromolar concentrations.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 15 | MCF-7 | Apoptosis induction |

| 4-Hexyloxybenzaldehyde | 20 | MCF-7 | Cell cycle arrest |

The proposed mechanisms for the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.

- Gene Expression Modulation : Some studies suggest that these compounds can alter the expression of genes related to cell proliferation and apoptosis.

Safety and Toxicity

While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits minimal cytotoxicity towards normal cells. However, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,3-Difluoro-4-(hexyloxy)benzaldehyde?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or etherification of a fluorinated benzaldehyde precursor. For example, in patent applications (), the compound is synthesized by reacting 2,3-difluoro-4-hydroxybenzaldehyde with hexyl bromide or similar alkyl halides under basic conditions (e.g., K₂CO₃ in DMF or DMSO). A general procedure involves:

Dissolving the phenolic starting material in a polar aprotic solvent.

Adding a base to deprotonate the hydroxyl group.

Introducing the hexyl halide for alkoxy group formation.

Refluxing (e.g., 12–24 hours) followed by purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern and hexyloxy chain integration (e.g., δ ~10 ppm for aldehyde proton; reports δ 10.07 ppm for the aldehyde group).

- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹; similar to for related benzaldehydes).

- LCMS : For molecular weight verification (e.g., [M+H]+ in ).

- Elemental Analysis : To validate purity and stoichiometry .

Advanced: How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?

Answer:

DFT calculations (e.g., B3LYP hybrid functional) can model:

- Electrostatic potential surfaces to predict reactivity at specific positions (e.g., aldehyde vs. fluorinated sites).

- HOMO-LUMO gaps to assess charge-transfer potential for materials science applications.

- Vibrational frequencies to corroborate experimental IR data (see for methodology on exact exchange terms enhancing accuracy) .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to THF ().

- Catalyst/base selection : Stronger bases (e.g., NaH vs. K₂CO₃) can alter reaction kinetics.

- Temperature control : Extended reflux durations may improve yields but risk side reactions.

Systematic optimization via Design of Experiments (DoE) is recommended to isolate critical variables .

Application-Oriented: What strategies evaluate its potential as a pharmaceutical intermediate?

Answer:

- Schiff base formation : React the aldehyde with amines to create imine derivatives for antimicrobial or anticancer screening (similar to ).

- Pharmacological assays : Test inhibitory effects on biological targets (e.g., ’s ³³PO₄ uptake assay).

- Structure-Activity Relationship (SAR) : Modify the hexyloxy chain length or fluorine substitution to assess bioactivity trends .

Advanced: What challenges exist in purifying this compound, and how can they be mitigated?

Answer:

Challenges include:

- Low crystallinity : Due to the flexible hexyloxy chain, recrystallization may require mixed solvents (e.g., hexane/ethyl acetate).

- Byproduct removal : Silica gel chromatography with gradient elution (e.g., 5–30% EtOAc in hexane) is effective ().

- Aldehyde oxidation : Use inert atmospheres (N₂/Ar) during purification to prevent carboxylic acid formation .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (fluorinated aldehydes may release toxic vapors).

- PPE : Nitrile gloves and safety goggles (fluoroarenes can penetrate latex).

- Waste disposal : Follow guidelines for halogenated organic waste ( provide general safety protocols for similar compounds) .

Advanced: How does the hexyloxy chain influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The hexyl chain enhances logP, improving membrane permeability (relevant for drug delivery).

- Thermal stability : Longer alkyl chains may lower melting points, complicating crystallization.

- Solubility : Balanced by the polar aldehyde and nonpolar hexyl groups; DCM or THF are ideal solvents .

Application-Oriented: Can this compound serve as a precursor for functional materials?

Answer:

Yes, potential applications include:

- Liquid crystals : The rigid fluorinated core and flexible chain align under electric fields.

- Polymer additives : Fluorine improves thermal/chemical resistance.

- Metal-organic frameworks (MOFs) : The aldehyde group can coordinate with metal ions .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine atoms activate the benzaldehyde ring for Suzuki-Miyaura coupling (e.g., with boronic acids; ). Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide intermediates.

- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) may prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.